molecular formula C18H18N2O B12016845 (1-M-Tolyl-3-P-tolyl-1H-pyrazol-4-YL)methanol CAS No. 618441-87-5

(1-M-Tolyl-3-P-tolyl-1H-pyrazol-4-YL)methanol

Cat. No.: B12016845
CAS No.: 618441-87-5
M. Wt: 278.3 g/mol
InChI Key: QCVZOLLKYKMPGX-UHFFFAOYSA-N
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Description

(1-M-Tolyl-3-P-tolyl-1H-pyrazol-4-YL)methanol is a chemical compound belonging to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1-M-Tolyl-3-P-tolyl-1H-pyrazol-4-YL)methanol typically involves the following steps:

    Formation of the Pyrazole Ring: The initial step involves the cyclization of hydrazine with a 1,3-diketone to form the pyrazole ring.

    Substitution Reactions:

    Reduction: The final step involves the reduction of the pyrazole derivative to form the methanol group.

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions such as:

    Catalysts: Use of metal catalysts like palladium or platinum to enhance reaction rates.

    Solvents: Selection of appropriate solvents like ethanol or methanol to facilitate the reactions.

    Temperature and Pressure: Controlled temperature and pressure conditions to maximize yield and purity.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form corresponding aldehydes or ketones.

    Reduction: Reduction reactions can further modify the functional groups attached to the pyrazole ring.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce various substituents onto the aromatic rings.

Common Reagents and Conditions:

    Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).

    Reducing Agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).

    Substitution Reagents: Halogens (Cl₂, Br₂), alkyl halides (R-X).

Major Products:

    Oxidation Products: Aldehydes, ketones.

    Reduction Products: Alcohols, hydrocarbons.

    Substitution Products: Various substituted pyrazole derivatives.

Chemistry:

    Catalysis: Used as a ligand in catalytic reactions to enhance reaction efficiency.

    Material Science: Incorporated into polymers to improve material properties.

Biology:

    Enzyme Inhibition: Acts as an inhibitor for certain enzymes, useful in biochemical studies.

    Fluorescent Probes: Modified derivatives used as fluorescent probes for imaging applications.

Medicine:

    Drug Development: Potential lead compound for developing new pharmaceuticals targeting specific pathways.

    Antimicrobial Agents: Exhibits antimicrobial properties against certain bacterial strains.

Industry:

    Agriculture: Used in the synthesis of agrochemicals.

    Dyes and Pigments: Intermediate in the production of dyes and pigments.

Mechanism of Action

The mechanism of action of (1-M-Tolyl-3-P-tolyl-1H-pyrazol-4-YL)methanol involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to active sites, inhibiting or modifying the activity of the target. This interaction can affect various biochemical pathways, leading to the desired therapeutic or industrial effects.

Comparison with Similar Compounds

  • (1-Phenyl-3-P-tolyl-1H-pyrazol-4-YL)methanol
  • (1-Methyl-3-P-tolyl-1H-pyrazol-4-YL)methanol
  • (1-Benzyl-3-P-tolyl-1H-pyrazol-4-YL)methanol

Comparison:

  • Structural Differences: The presence of different substituents (e.g., phenyl, methyl, benzyl) on the pyrazole ring.
  • Chemical Properties: Variations in reactivity and stability due to different substituents.
  • Applications: Unique applications based on specific structural features, such as enhanced binding affinity for certain targets or improved material properties.

(1-M-Tolyl-3-P-tolyl-1H-pyrazol-4-YL)methanol stands out due to its specific substitution pattern, which imparts unique chemical and biological properties, making it a valuable compound for various scientific and industrial applications.

Properties

CAS No.

618441-87-5

Molecular Formula

C18H18N2O

Molecular Weight

278.3 g/mol

IUPAC Name

[1-(3-methylphenyl)-3-(4-methylphenyl)pyrazol-4-yl]methanol

InChI

InChI=1S/C18H18N2O/c1-13-6-8-15(9-7-13)18-16(12-21)11-20(19-18)17-5-3-4-14(2)10-17/h3-11,21H,12H2,1-2H3

InChI Key

QCVZOLLKYKMPGX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=NN(C=C2CO)C3=CC=CC(=C3)C

Origin of Product

United States

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